

# Technical Support Center: Interpreting Findings from the GRADE Study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

This guide is designed for researchers, scientists, and drug development professionals to address common questions and interpret unexpected findings from the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study.

## Frequently Asked Questions (FAQs)

**Q1:** We were surprised by the comparatively lower efficacy of sitagliptin in maintaining glycemic control. What is the current interpretation of this finding?

A: The finding that sitagliptin was the least effective of the four medications in maintaining the primary glycemic outcome ( $\text{HbA1c} < 7.0\%$ ) is a key takeaway from the GRADE study.<sup>[1]</sup> Over a mean follow-up of five years, the rate of glycemic failure (reaching a confirmed  $\text{HbA1c} \geq 7.0\%$ ) was highest in the sitagliptin group at 38.1 events per 100 participant-years.<sup>[1]</sup> This was significantly higher than insulin glargine (26.5) and liraglutide (26.1).<sup>[1]</sup> One interpretation is that while DPP-4 inhibitors are effective glucose-lowering agents, their durability of effect when added to metformin may be more modest compared to a GLP-1 receptor agonist or basal insulin in a diverse population with early type 2 diabetes.<sup>[1][2]</sup> The study also noted that the separation in glycemic control between sitagliptin and the other agents occurred early, with 55% of the sitagliptin group reaching the secondary outcome ( $\text{HbA1c} > 7.5\%$ ) during the study.<sup>[2]</sup> This suggests that for patients with characteristics similar to the GRADE cohort, sitagliptin may result in a shorter time to treatment intensification compared to the other studied agents.

**Q2:** Why did liraglutide demonstrate a cardiovascular benefit in a low-risk population, while the primary MACE-3 outcome and microvascular outcomes showed no difference between

groups?

A: This is a nuanced but important finding. The GRADE cohort had a low baseline prevalence of established cardiovascular disease (CVD).<sup>[3]</sup> The study did not find a statistically significant difference among the four drugs for the traditional 3-point MACE outcome (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke).<sup>[3]</sup> However, the unexpected finding was that liraglutide showed a benefit for broader composite cardiovascular outcomes. When compared with the other three groups combined, liraglutide treatment was associated with a significantly lower risk of MACE-5 (MACE-3 + unstable angina + coronary revascularization) and MACE-6 (MACE-5 + hospitalization for heart failure).<sup>[3]</sup>

This suggests that in a lower-risk population, the cardiovascular benefits of liraglutide may manifest through pathways beyond the prevention of major thrombotic events, potentially influencing processes related to plaque progression (requiring revascularization) or heart failure. The lack of difference in microvascular outcomes across all four groups may be attributed to the overall good glycemic control and risk factor management in the trial, which could have minimized the progression of these complications over the study period.<sup>[4]</sup>

Q3: Our team is developing a new compound to be added to metformin. How should we interpret the different side effect and weight change profiles from GRADE in our own experimental design?

A: The distinct profiles of adverse events and weight changes in GRADE provide critical context for future research.

- Weight: Liraglutide and sitagliptin were associated with initial weight loss, whereas glimepiride and insulin glargine were associated with slight weight gain.<sup>[5]</sup> During the first year, patients on liraglutide lost an average of 3.5 kg, while those on glimepiride gained an average of 0.89 kg.<sup>[5]</sup> This highlights the importance of a drug's mechanism of action on weight regulation, a key factor in diabetes management.
- Hypoglycemia: Severe hypoglycemia was rare overall but was significantly more frequent with the sulfonylurea, glimepiride (2.2% of participants), compared to glargine (1.3%), liraglutide (1.0%), and sitagliptin (0.7%).<sup>[6]</sup> This reinforces the known risk associated with sulfonylureas and underscores the value of therapies with lower hypoglycemic potential.

- Gastrointestinal Events: Liraglutide was associated with a higher frequency of gastrointestinal side effects compared to the other groups.[4][6]

For drug development professionals, these findings emphasize the need to design trials that not only measure glycemic efficacy but also meticulously track patient-centric outcomes like weight change and the incidence of specific adverse events. These factors significantly influence a drug's overall risk-benefit profile and potential clinical adoption.

## Data Presentation: Key Study Outcomes

**Table 1: Glycemic Outcomes**

Primary Outcome: First occurrence of a confirmed HbA1c  $\geq 7.0\%$ .

| Treatment Group  | N    | Participants Reaching Primary Outcome (%) | Rate per 100 Participant-Years | Hazard Ratio vs. Sitagliptin (95% CI) | P-value vs. Sitagliptin |
|------------------|------|-------------------------------------------|--------------------------------|---------------------------------------|-------------------------|
| Sitagliptin      | 1268 | 77%                                       | 38.1                           | Reference                             | -                       |
| Glimepiride      | 1254 | 72%                                       | 30.4                           | 0.83 (0.75 - 0.91)                    | <0.001                  |
| Liraglutide      | 1262 | 68%                                       | 26.1                           | 0.69 (0.62 - 0.77)                    | <0.001                  |
| Insulin Glargine | 1263 | 67%                                       | 26.5                           | 0.68 (0.61 - 0.76)                    | <0.001                  |

Data sourced from the New England Journal of Medicine.[1] [2]

## Table 2: Cardiovascular Outcomes (Liraglutide vs. Other 3 Groups Combined)

The GRADE population had a low baseline prevalence of established cardiovascular disease.

| Cardiovascular Outcome                                         | Hazard Ratio (95% CI)     | P-value |
|----------------------------------------------------------------|---------------------------|---------|
| MACE-3 (CV Death, MI, Stroke)                                  | No significant difference | NS      |
| MACE-5 (MACE-3 + Unstable Angina + Coronary Revascularization) | 0.70 (0.54 - 0.91)        | 0.021   |
| MACE-6 (MACE-5 + Hospitalization for Heart Failure)            | 0.70 (0.55 - 0.90)        | 0.021   |

Data sourced from Circulation.

## Table 3: Key Adverse Events and Weight Change

| Outcome                                                                                                             | Sitagliptin | Glimepiride | Liraglutide   | Insulin Glargine |
|---------------------------------------------------------------------------------------------------------------------|-------------|-------------|---------------|------------------|
| Severe Hypoglycemia (% of participants)                                                                             | 0.7%        | 2.2%        | 1.0%          | 1.3%             |
| Gastrointestinal Side Effects                                                                                       | Baseline    | Baseline    | More Frequent | Baseline         |
| Mean Weight Change at 1 Year (kg)                                                                                   | -1.07 kg    | +0.89 kg    | -3.5 kg       | +0.45 kg         |
| Data sourced from the New England Journal of Medicine and Diabetes Care.<br><a href="#">[5]</a> <a href="#">[6]</a> |             |             |               |                  |

## Experimental Protocols

### Study Design and Participants

The GRADE study was a pragmatic, multicenter, unmasked, randomized comparative effectiveness trial conducted at 36 U.S. centers.[\[3\]](#)[\[7\]](#)

- Participants: 5,047 individuals with type 2 diabetes for less than 10 years, an HbA1c of 6.8% to 8.5%, and receiving a stable metformin dose of at least 1,000 mg/day.[\[1\]](#)[\[7\]](#) The cohort was racially and ethnically diverse.[\[1\]](#)

## Outcomes

- Primary Metabolic Outcome: Time to the first occurrence of an HbA1c level of 7.0% or higher, confirmed at the next quarterly visit.[\[6\]](#)
- Secondary Metabolic Outcome: Time to a confirmed HbA1c level greater than 7.5%.[\[1\]](#)

- Cardiovascular Outcomes: Adjudicated events were compiled into composite outcomes including MACE-3 (CV death, MI, stroke), MACE-5 (MACE-3 + unstable angina + coronary revascularization), and MACE-6 (MACE-5 + hospitalization for heart failure).

## Drug Titration Protocols

All participants were maintained on metformin (1000-2000 mg/day) and randomized to one of the four treatment arms with the following dose titration algorithms:

- Sitagliptin: Initiated at 100 mg daily (or 50 mg if eGFR was 30 to <50 ml/min/1.73 m<sup>2</sup>). The dose was not titrated further.[8]
- Glimepiride: Initiated at 1 mg daily and titrated upwards every 4 weeks based on self-monitored blood glucose (SMBG) readings, to a maximum dose of 8 mg daily, unless limited by hypoglycemia.[8]
- Liraglutide: Initiated at 0.6 mg daily via subcutaneous injection. The dose was increased after 1 week to 1.2 mg daily, and then after another week to the maximum dose of 1.8 mg daily, unless limited by tolerability (e.g., gastrointestinal side effects).[8]
- Insulin Glargine (U-100): Initiated at 10 units daily via subcutaneous injection. The dose was titrated weekly by the participant based on a structured algorithm using fasting SMBG readings, with a target of 80–130 mg/dL, without a maximum dose limit.[8]

## Signaling Pathway and Mechanism of Action Diagrams







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [diabetes.acponline.org](http://diabetes.acponline.org) [diabetes.acponline.org]
- 2. [medpagetoday.com](http://medpagetoday.com) [medpagetoday.com]

- 3. makatimedical.net [makatimedical.net]
- 4. HOME - GRADE - Portal [grade.bsc.gwu.edu]
- 5. Glycemia Reduction in Type 2 Diabetes — Glycemic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycemia Reduction in Type 2 Diabetes - Glycemic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIDDK Central Repository - Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) [repository.niddk.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Interpreting Findings from the GRADE Study]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178969#interpreting-unexpected-findings-from-the-grade-study>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)